molecular formula C20H24ClN3O6S B407355 N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide

N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide

Cat. No.: B407355
M. Wt: 469.9g/mol
InChI Key: NLTJHYFSIUKTOO-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.

    Nitration: Introduction of a nitro group into the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signaling pathways.

    Influencing Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-2-chloro-benzamide
  • N-tert-Butyl-2,4-dichloro-benzamide
  • 4-tert-Butyl-N-(3-chloro-4-methylphenyl)benzamide

Uniqueness

N-(tert-butyl)-2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24ClN3O6S

Molecular Weight

469.9g/mol

IUPAC Name

N-tert-butyl-2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C20H24ClN3O6S/c1-13-6-8-15(11-16(13)24(26)27)31(28,29)23(12-19(25)22-20(2,3)4)17-10-14(21)7-9-18(17)30-5/h6-11H,12H2,1-5H3,(H,22,25)

InChI Key

NLTJHYFSIUKTOO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

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